4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide
Overview
Description
4-(4-Ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenoxy group and a nitrophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide typically involves a multi-step process:
-
Preparation of 2-methyl-5-nitroaniline:
-
Formation of 4-ethylphenol:
Starting Material: Ethylbenzene
Reagents: Oxygen, catalyst (e.g., copper or iron)
Conditions: Ethylbenzene is oxidized in the presence of a catalyst to form 4-ethylphenol.
-
Coupling Reaction:
Reagents: 2-methyl-5-nitroaniline, 4-ethylphenol, coupling agent (e.g., dicyclohexylcarbodiimide)
Conditions: The coupling reaction is typically carried out in an organic solvent such as dichloromethane at room temperature to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Reduction of Nitro Group: 4-(4-ethylphenoxy)-N-(2-methyl-5-aminophenyl)butanamide
Substitution Reactions: Various halogenated derivatives depending on the substituent introduced
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: Used in studies to understand the interaction of amide compounds with enzymes and receptors.
Industry:
Materials Science: Utilized in the development of polymers and advanced materials with specific properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can undergo bioreduction to form an active amine, which may further interact with biological targets.
Comparison with Similar Compounds
4-(4-ethylphenoxy)-N-(2-methylphenyl)butanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-ethylphenoxy)-N-(2-nitrophenyl)butanamide: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is unique due to the presence of both an ethylphenoxy group and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-7-10-17(11-8-15)25-12-4-5-19(22)20-18-13-16(21(23)24)9-6-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEONYJRYAZWDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.